BenchChemオンラインストアへようこそ!

tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate

orthogonal protection synthetic intermediate complement factor B inhibitor

tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate (CAS 400801-69-6; molecular formula C₁₈H₂₃ClN₂O₂; MW 334.84) is a Boc-protected 3-(4-piperidinyl)indole derivative classified as a piperidinecarboxylate ester. The compound integrates a 5-chloro-substituted indole pharmacophore, a piperidine linker at the indole C3 position, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.

Molecular Formula C18H23ClN2O2
Molecular Weight 334.8 g/mol
Cat. No. B14033325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate
Molecular FormulaC18H23ClN2O2
Molecular Weight334.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl
InChIInChI=1S/C18H23ClN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-5,10-12,20H,6-9H2,1-3H3
InChIKeyUJIDLCUKNDLTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate: A Strategic Boc-Protected Indolylpiperidine Intermediate for Complement Pathway and Kinase-Targeted Drug Discovery


tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate (CAS 400801-69-6; molecular formula C₁₈H₂₃ClN₂O₂; MW 334.84) is a Boc-protected 3-(4-piperidinyl)indole derivative classified as a piperidinecarboxylate ester . The compound integrates a 5-chloro-substituted indole pharmacophore, a piperidine linker at the indole C3 position, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. It is recognized within the patent literature as a key synthetic intermediate in the preparation of complement factor B inhibitors [1] and indolylpiperidine-based kinase modulators [2], where the Boc group enables selective orthogonal protection during multi-step synthetic sequences.

Why Generic Substitution of tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate Fails: Orthogonal Protection, Chlorine-Positioning, and Scaffold Integrity


Generic replacement of this compound with superficially similar indolylpiperidines—such as the free amine 5-chloro-3-(piperidin-4-yl)-1H-indole, the unsubstituted indole analog, or the indazole isostere—introduces distinct risks to synthetic strategy, target selectivity, and physicochemical properties. The Boc group provides orthogonal amine protection that is selectively cleavable under mild acidic conditions (e.g., TFA/CH₂Cl₂) without disturbing the indole N–H or the C5 chlorine . The 5-chloro substituent on the indole ring modulates electronic density and lipophilicity (XLogP3 ~2.8 for the deprotected scaffold) relative to 5-H, 5-OCH₃, or 5-NH₂ analogs, directly affecting downstream target binding and ADME profiles [1]. Furthermore, the indazole counterpart (CAS 1198284-74-0) introduces an additional endocyclic nitrogen, which alters hydrogen-bonding capacity and kinase selectivity profiles in ways that cannot be assumed equivalent without empirical confirmation .

Product-Specific Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate


Boc Protection Enables Orthogonal Deprotection vs. Free Amine: Synthetic Utility and Stability

The Boc protecting group on the piperidine nitrogen enables chemoselective deprotection under acidic conditions (TFA/CH₂Cl₂, 45 min, RT) without cleaving the indole C5–Cl bond or the indole N–H, yielding the free amine 5-chloro-3-(piperidin-4-yl)-1H-indole (CAS 65347-58-2) . In contrast, direct procurement of the free amine analog introduces risks of amine oxidation, hygroscopicity, and reduced shelf-life that necessitate cold-chain storage (2–8°C) and inert atmosphere handling . For multi-step convergent syntheses—such as those described in Novartis patent US 9,682,968 for complement factor B inhibitors—the Boc-protected form allows late-stage amine unmasking immediately prior to coupling with advanced carboxylate or sulfonamide intermediates, minimizing side reactions [1].

orthogonal protection synthetic intermediate complement factor B inhibitor

5-Chloro Substitution Confers Distinct Lipophilicity and Electronic Profile Relative to 5-H, 5-OCH₃, and 5-NH₂ Indole Analogs

The chlorine atom at the indole C5 position alters both the electronic properties (inductive electron withdrawal: σₘ Hammett ≈ 0.37) and lipophilicity (Hansch π ≈ 0.71) of the indolylpiperidine scaffold [1]. For the deprotected scaffold 5-chloro-3-(piperidin-4-yl)-1H-indole, the computed XLogP3 is 2.8 [2]. Comparative analogs exhibit divergent physicochemical profiles: the 5-H analog (XLogP3 ~2.3–2.5, estimated), the 5-OCH₃ analog (more polar, H-bond acceptor capacity introduced), and the 5-NH₂ analog (CAS 151273-40-4, MW 315.42; introduces a basic amine and hydrogen-bond donor) . These differences are critical for downstream biological activity: the 5-chloro group has been specifically claimed in complement factor B inhibitor patents (Novartis US 9,682,968) as a preferred substituent for balancing potency and metabolic stability, whereas 5-NH₂ analogs are more commonly associated with kinase inhibitor programs [3].

structure-activity relationship lipophilicity indole substitution

Indole vs. Indazole Scaffold: Differential H-Bond Capacity and Kinase Selectivity Implications

The isosteric replacement of the indole core with an indazole (CAS 1198284-74-0; tert-butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate, MW 335.83) introduces a second endocyclic nitrogen (N2) into the heteroaromatic system . This structural modification increases the topological polar surface area (estimated tPSA increase of ~12–15 Ų), adds a hydrogen-bond acceptor at the 2-position, and alters the pKa of the heterocyclic N–H (indazole N1–H pKa ~11–12 vs. indole N–H pKa ~16–17) . In kinase drug discovery, indole-to-indazole scaffold hopping has been documented to shift selectivity profiles: indazole-containing analogs often exhibit enhanced affinity for kinases with a hinge-region hydrogen-bond acceptor requirement (e.g., CDK family), while indole-based scaffolds are preferred for hydrophobic back-pocket interactions [1]. The indazole analog (CAS 1198284-74-0) has an identical molecular formula weight of 335.83, but the additional nitrogen renders it more polar, which may affect passive membrane permeability and CYP-mediated metabolism [1].

scaffold hopping kinase selectivity hydrogen bonding

Patent-Corroborated Use as a Complement Factor B Inhibitor Intermediate: Relevance to FDA-Approved Drug Fabhalta (Iptacopan)

Novartis patents US 9,682,968 and US 10,093,663, which protect the complement factor B inhibitor Fabhalta (iptacopan; FDA-approved December 2023 for paroxysmal nocturnal hemoglobinuria), describe piperidinyl-indole derivatives of formula I wherein substituted indoles with a piperidine linker are core structural elements [1]. While the specific compound tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate is not explicitly claimed as a final active pharmaceutical ingredient, the patent's synthetic schemes describe Boc-protected piperidinyl-indole intermediates that are deprotected and subsequently elaborated to final Factor B inhibitors [2]. The 5-chloro substitution pattern on the indole appears in multiple exemplified compounds within the patent (e.g., 4-(1-((5-chloro-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzamide) [2]. Iptacopan's clinical success—oral bioavailability, Phase III efficacy in PNH and C3 glomerulopathy—validates the therapeutic relevance of the piperidinyl-indole chemotype [3]. In contrast, indazole-based or 5-unsubstituted indole intermediates lack the specific patent-protected substitution pattern that defines the Novartis Factor B inhibitor chemical space [1].

complement factor B iptacopan Fabhalta drug intermediate

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate


Complement Factor B Inhibitor Lead Optimization and Patent-Landscape-Aligned Medicinal Chemistry

Research groups pursuing complement alternative pathway inhibitors—particularly those monitoring the Novartis patent estate (US 9,682,968; US 10,093,663) covering Fabhalta (iptacopan) and related Factor B antagonists—should procure this Boc-protected intermediate as a late-stage diversification point. The Boc group permits selective unmasking of the piperidine nitrogen under mild acidic conditions (TFA/CH₂Cl₂) for subsequent coupling with advanced carboxylate, sulfonamide, or urea-based warheads, enabling rapid SAR exploration around the piperidine N-substituent without disturbing the 5-chloroindole core . This strategy directly mirrors the synthetic logic employed in the Novartis Factor B inhibitor program [1].

Indolylpiperidine Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns

The 5-chloroindole-piperidine scaffold serves as a privileged fragment for kinase inhibitor discovery, particularly for targets with hydrophobic back-pocket recognition motifs. Procurement of the Boc-protected form enables parallel library synthesis where the piperidine nitrogen is diversified after deprotection while maintaining the indole C3-piperidine connectivity and C5 chlorine substituent. For scaffold-hopping studies, this intermediate can be directly compared against the indazole analog (CAS 1198284-74-0) to empirically assess the impact of the additional endocyclic nitrogen on kinase selectivity panels, permeability (PAMPA or Caco-2), and metabolic stability in liver microsomes .

Multi-Step Convergent Synthesis of CNS-Targeted Indolylpiperidine Therapeutics

Indolylpiperidine derivatives with 5-chloro substitution have been investigated as dopamine D₄ receptor ligands (Lundbeck patent US 6,890,916) and serotonin receptor modulators [2]. The Boc-protected intermediate enables a convergent synthetic strategy where the indole-piperidine core is assembled early and carried through multiple synthetic steps with the amine masked, minimizing polar functionality that could interfere with organometallic reactions or chromatographic purification. The 5-chloro substituent provides a synthetic handle for further functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) if desired, although this requires the Boc group to be retained or replaced depending on reaction conditions.

Physicochemical Property Benchmarking for Indole C5 Substituent SAR Libraries

For medicinal chemistry teams building systematic indole C5 substituent SAR libraries, this compound provides the 5-chloro reference point. By procuring the matched-pair series—5-Cl (CAS 400801-69-6), 5-NH₂ (CAS 151273-40-4), 5-H (CAS 155302-28-6), and 5-OCH₃ analogs—all in the same Boc-protected form, researchers can experimentally determine the differential effects of C5 substitution on logD (shake-flask), kinetic solubility, CYP inhibition, and hERG binding in a controlled head-to-head format [1]. This matched molecular pair analysis is essential for deconvoluting substituent effects from scaffold effects in lead optimization.

Quote Request

Request a Quote for tert-butyl 4-(5-chloro-1H-indol-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.